2,3-Diphenylmorpholine

Description

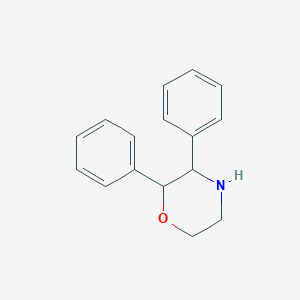

2,3-Diphenylmorpholine is a heterocyclic organic compound featuring a six-membered morpholine ring substituted with phenyl groups at the 2- and 3-positions. Notably, commercial availability data indicate that (2R,3S)-2,3-diphenylmorpholine has been discontinued, highlighting challenges in large-scale production or stability .

Properties

CAS No. |

6316-95-6 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2,3-diphenylmorpholine |

InChI |

InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |

InChI Key |

UCAZULSLAAOLFX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3- vs. 2,6-Diphenylmorpholine

The substitution pattern on the morpholine ring critically influences physicochemical properties. For example, (2S,6S)-2,6-diphenylmorpholine (CAS 859824-04-7) shares the same molecular formula as 2,3-diphenylmorpholine but differs in phenyl group placement.

Table 1: Comparative Properties of Diphenylmorpholine Isomers

| Compound | CAS Number | Substitution Pattern | Key Properties (Inferred) |

|---|---|---|---|

| This compound | Not explicitly listed | 2,3-positions | Higher steric strain, lower symmetry |

| (2S,6S)-2,6-Diphenylmorpholine | 859824-04-7 | 2,6-positions | Improved symmetry, enhanced stability |

Mono-Substituted Analogs: 2-Phenylmorpholine Hydrobromide

2-Phenylmorpholine hydrobromide (CAS 74572-15-9) lacks the second phenyl group present in this compound. This reduction in aromatic substitution reduces molecular weight and lipophilicity, which may influence bioavailability. For instance, in antimicrobial studies of structurally related thiochromones, the addition of substituents (e.g., halogens or nitro groups) enhanced activity compared to unsubstituted analogs . Similarly, the dual phenyl groups in this compound could confer greater membrane permeability or receptor-binding affinity.

Functionalized Morpholine Derivatives

Compounds like 1-[7-(3-chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone () illustrate the role of morpholine as a pharmacophore in drug discovery. While these derivatives incorporate complex substituents, this compound’s simpler structure may serve as a scaffold for further functionalization. For example, brominated analogs (e.g., 5-(2-bromoethyl)-2,3-dihydrobenzofuran) demonstrate how halogenation can enhance reactivity for cross-coupling reactions or prodrug development .

Reactivity and Stability Considerations

Studies on dihydrothiophene dioxides reveal that substituent positioning affects bromination and elimination reactions. For example, 2,3-dihydrothiophene 1,1-dioxide undergoes bromination in aqueous media to yield 2,3-dibromotetrahydrothiophene dioxide, whereas its 2,5-isomer reacts more readily under diverse conditions . By analogy, this compound’s substitution pattern may render it more prone to electrophilic aromatic substitution at the phenyl rings compared to its 2,6-isomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.